molecular formula C6H11ClN2O3S B1454519 3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile CAS No. 1343675-60-4

3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile

Cat. No.: B1454519
CAS No.: 1343675-60-4
M. Wt: 226.68 g/mol
InChI Key: CPELKQYFRJBIPL-UHFFFAOYSA-N
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Scientific Research Applications

3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other chemical compounds and as a reagent in various organic reactions.

    Biology: The compound may be used in the study of biochemical pathways and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile involves the reaction of 2-methoxyethylamine with chlorosulfonyl isocyanate, followed by the addition of acrylonitrile . The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to maximize yield and purity. The use of large-scale reactors and continuous flow processes may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water, resulting in the formation of corresponding sulfonic acids and amines.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols, as well as acids and bases for hydrolysis reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Substitution reactions yield various derivatives, while hydrolysis results in sulfonic acids and amines.

Mechanism of Action

The mechanism of action of 3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile involves its reactivity with nucleophiles and other reactive species The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack

Comparison with Similar Compounds

Similar Compounds

    2-cyanoethyl (2-methoxyethyl)sulfamoyl chloride: Similar in structure and reactivity.

    Chlorosulfonyl isocyanate: Shares the chlorosulfonyl functional group.

    Acrylonitrile: Involved in the synthesis of the compound.

Uniqueness

3-[(Chlorosulfonyl)(2-methoxyethyl)amino]propanenitrile is unique due to its combination of functional groups, which confer specific reactivity and versatility in chemical synthesis. Its ability to undergo various substitution and hydrolysis reactions makes it valuable in research and industrial applications.

Properties

IUPAC Name

N-(2-cyanoethyl)-N-(2-methoxyethyl)sulfamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClN2O3S/c1-12-6-5-9(4-2-3-8)13(7,10)11/h2,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPELKQYFRJBIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCC#N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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